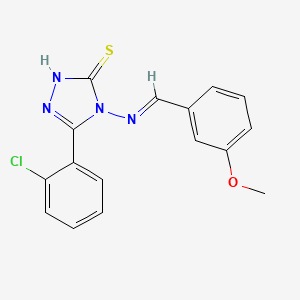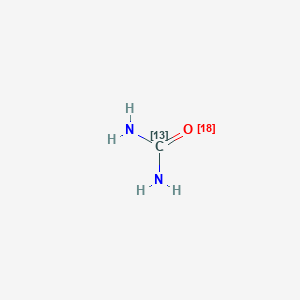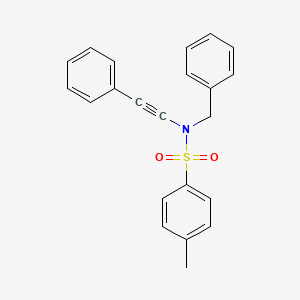
L-Threonine-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonine-D5 is a deuterium-labeled form of L-Threonine, a naturally occurring amino acid. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study metabolic pathways and the pharmacokinetics of drugs. L-Threonine itself is essential for protein synthesis and various metabolic functions in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Threonine-D5 can be synthesized through microbial fermentation, where specific strains of bacteria are engineered to incorporate deuterium into the L-Threonine molecule. The fermentation process involves culturing the bacteria in a medium containing deuterated water (D2O) and other necessary nutrients. The bacteria metabolize the deuterated water, incorporating deuterium into the L-Threonine produced .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing fermentation conditions to maximize yield and purity. This includes controlling factors such as temperature, pH, and nutrient concentration. After fermentation, the product is purified using techniques like crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
L-Threonine-D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, such as halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce keto acids, while reduction can regenerate this compound from these keto acids .
Scientific Research Applications
L-Threonine-D5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Used in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Applied in the production of labeled compounds for research and development.
Mechanism of Action
The mechanism of action of L-Threonine-D5 involves its incorporation into metabolic pathways where it mimics the behavior of natural L-Threonine. The deuterium labeling allows researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
L-Threonine: The non-labeled form of L-Threonine.
L-Valine-D8: Another deuterium-labeled amino acid used in similar research applications.
L-Leucine-D10: A deuterium-labeled form of L-Leucine used for metabolic studies.
Uniqueness
L-Threonine-D5 is unique due to its specific labeling with deuterium, which provides distinct advantages in research. The deuterium atoms make it possible to study metabolic pathways with greater precision and accuracy compared to non-labeled compounds. This makes this compound particularly valuable in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C4H9NO3 |
|---|---|
Molecular Weight |
124.15 g/mol |
IUPAC Name |
(2S,3R)-2-amino-2,3,4,4,4-pentadeuterio-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1D3,2D,3D |
InChI Key |
AYFVYJQAPQTCCC-WKHZCAFQSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])O)N |
Canonical SMILES |
CC(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene](/img/structure/B12053833.png)
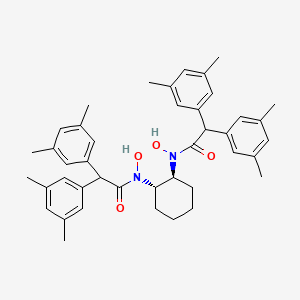
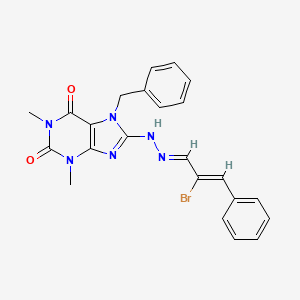
![{2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B12053845.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12053849.png)

![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)
